molecular formula C7H3ClN2O6 B142850 5-Chloro-2,4-dinitrobenzoic acid CAS No. 136833-36-8

5-Chloro-2,4-dinitrobenzoic acid

Cat. No. B142850
M. Wt: 246.56 g/mol
InChI Key: VVQOEJCXWMGEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,4-dinitrobenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound is not directly discussed in the provided papers, related compounds such as 5-chloro-2,3,4-trifluorobenzoic acid and 4-chloro-3,5-dinitrobenzoic acid are mentioned, which suggests that 5-chloro-2,4-dinitrobenzoic acid could potentially be used in similar contexts, such as in the synthesis of pharmaceuticals or as a component in co-crystallization studies to understand molecular interactions.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitration, selective reduction, diazotisation, and chlorination to obtain 5-chloro-2,3,4-trifluorobenzoic acid . Another synthesis method for 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves the Sandmeyer reaction, bromination, and Grignard reaction . These methods could potentially be adapted for the synthesis of 5-chloro-2,4-dinitrobenzoic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 5-chloro-2,4-dinitrobenzoic acid would likely exhibit strong electron-withdrawing effects due to the presence of nitro groups, which could influence its reactivity and interaction with other molecules. Co-crystallization studies of similar compounds, such as 4-chloro-3,5-dinitrobenzoic acid, have been used to determine crystal structures and understand molecular interactions .

Chemical Reactions Analysis

While the specific chemical reactions of 5-chloro-2,4-dinitrobenzoic acid are not detailed in the provided papers, the presence of nitro groups and a chloro substituent suggests that it could participate in various chemical reactions. For example, it could potentially undergo further nitration, reduction to form amines, or be used in the formation of amide bonds in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloro-2,4-dinitrobenzoic acid can be inferred from related compounds. For instance, the co-crystallization of 3,5-dinitrobenzoic acid with other molecules has been shown to result in different hydrogen-bonded and π–π-bonded structures, which could also be relevant for 5-chloro-2,4-dinitrobenzoic acid . Additionally, the formation of salts and acid salts with various pharmaceutical agents indicates the potential for 5-chloro-2,4-dinitrobenzoic acid to form similar interactions .

Scientific Research Applications

Chemical Reactions and Intermediates

5-Chloro-2,4-dinitrobenzoic acid plays a role in aromatic nucleophilic substitution reactions. For instance, it was observed that 4-chloro-3,5-dinitrobenzoic acids react with hydroxide ions in aqueous dimethyl sulfoxide, forming anionic σ-complexes and intermediate complexes (Hasegawa, 1983).

Conjugation in Biochemistry

In biochemical research, 5-Chloro-2,4-dinitrobenzoic acid has been used for conjugations to amino acids, peptides, and proteins, enhancing their solubility in aqueous media. This property is particularly useful in immunochemistry (Schneider et al., 1974).

Properties of Derivatives

Derivatives of 5-Chloro-2,4-dinitrobenzoic acid, such as N-alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives, exhibit varying chemical properties. These include acid properties, fluorescence, and complexing properties with alkaline cations, which are significant in structural chemistry (Tudose et al., 2010).

Molecular and Crystal Structures

5-Chloro-2,4-dinitrobenzoic acid is also important in understanding molecular and crystal structures. Studies have explored its co-crystallization with various compounds, revealing insights into hydrogen bonding and other non-covalent interactions in crystal packing (Chi et al., 2018).

Spectroscopic Analysis

The compound has been subject to spectroscopic analysis, including FT-Raman, FT-IR, UV, and NMR, to understand its molecular electrostatic potential, polarizability, and other properties. Such studies are crucial in molecular and biomolecular spectroscopy (Karabacak et al., 2012).

Photodegradation Studies

In environmental chemistry, the photodegradation of derivatives like 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions has been explored, especially in the context of advanced oxidation processes. This research is important for understanding the environmental fate of such compounds (Lopez et al., 2000).

Enzymatic Reactions

Enzymatic reactions involving chlorinated nitroaromatic compounds, including 5-Chloro-2,4-dinitrobenzoic acid, are studied for their biodegradation potential. This is significant in applied and environmental microbiology (Thiele et al., 1988).

Safety And Hazards

5-Chloro-2,4-dinitrobenzoic acid is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

5-chloro-2,4-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQOEJCXWMGEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395602
Record name 5-chloro-2,4-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4-dinitrobenzoic acid

CAS RN

136833-36-8
Record name 5-chloro-2,4-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,4-dinitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2,4-dinitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-2,4-dinitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
5-Chloro-2,4-dinitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-2,4-dinitrobenzoic acid
Reactant of Route 6
5-Chloro-2,4-dinitrobenzoic acid

Citations

For This Compound
27
Citations
G Atwell, SJ Yang, A Hogg, F Pruijn, A Patterson… - 2007 - researchspace.auckland.ac.nz
A series of 2,4-dinitrobenzamide mustards were prepared from 5-chloro-2,4-dinitrobenzoic acid or the corresponding 5-dimesylate mustard as potential prodrugs for gene-directed …
Number of citations: 0 researchspace.auckland.ac.nz
GJ Atwell, S Yang, FB Pruijn, SM Pullen… - Journal of medicinal …, 2007 - ACS Publications
A series of 2,4-dinitrobenzamide mustards were prepared from 5-chloro-2,4-dinitrobenzoic acid or the corresponding 5-dimesylate mustard as potential prodrugs for gene-directed …
Number of citations: 41 pubs.acs.org
AH Khan, WCJ Ross - Chemico-biological interactions, 1971 - Elsevier
In Part I of this study it was shown that in a series of substituted 5-(1-aziridinyl)-2,4-dinitrobenzamides, the activity as inhibitors of the transplanted Walker carcinoma 256 could be …
Number of citations: 42 www.sciencedirect.com
BD Palmer, WR Wilson, RF Anderson… - Journal of medicinal …, 1996 - ACS Publications
A series of regioisomers of the novel hypoxia-selective cytotoxin (HSC) 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (2a) have been prepared by displacement of the chloro …
Number of citations: 49 pubs.acs.org
F Rogister, D Laeckmann, PO Plasman… - European journal of …, 2001 - Elsevier
A series of N-guanidino substituted 2,4-diamino-5-carbonylguanidine molecules related to amiloride were synthesised and evaluated for their ability to inhibit the sodium–calcium …
Number of citations: 54 www.sciencedirect.com
BD Palmer, WR Wilson, S Cliffe… - Journal of medicinal …, 1992 - ACS Publications
Nitroaniline mustardshave potential as hypoxia-selective cytotoxic agents, with reductive metabolism activating the nitrogen mustard by converting the electron-withdrawing nitro group …
Number of citations: 97 pubs.acs.org
X Zhou, X Xie, G Liu - Molecular diversity, 2013 - Springer
Quinazoline-2,4( $$1H,3H$$ )-diones exhibit a wealth of biological activities including antitumor proliferation. We established an improved method for the synthesis of quinazoline-2,4( $…
Number of citations: 19 link.springer.com
BD Palmer, P van Zijl, WA Denny… - Journal of medicinal …, 1995 - ACS Publications
5-[A, 2V-Bis (2-chloroethyl) amino]-2, 4-dinitrobenzamide (1; SN 23862) is a novel bioreductive drug whose selective toxicity for hypoxic cells appears due to oxygen-inhibited …
Number of citations: 70 pubs.acs.org
NA Helsby, GJ Atwell, S Yang, BD Palmer… - Journal of medicinal …, 2004 - ACS Publications
The 5-aziridinyl-2,4-dinitrobenzamide CB 1954 is a substrate for the oxygen-insensitive nitroreductase (NTR) from E. coli and is in clinical trial in combination with NTR-armed …
Number of citations: 42 pubs.acs.org
P Kestell, FB Pruijn, BG Siim, BD Palmer… - Cancer chemotherapy …, 2000 - Springer
Purpose: To characterise the pharmacokinetics and metabolism in mice of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862), the lead compound of a new class of …
Number of citations: 20 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.